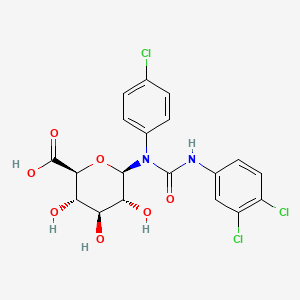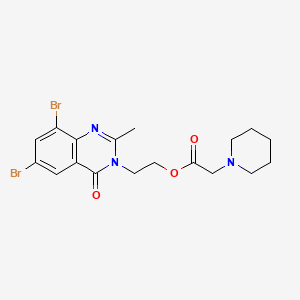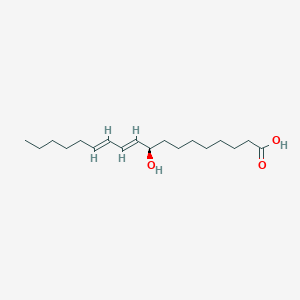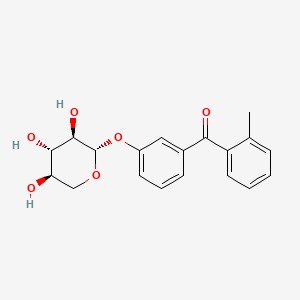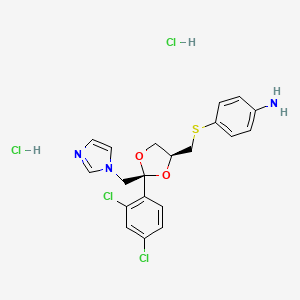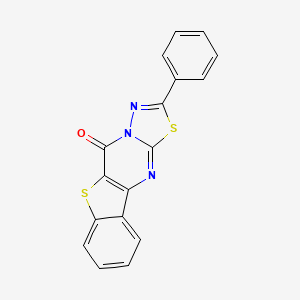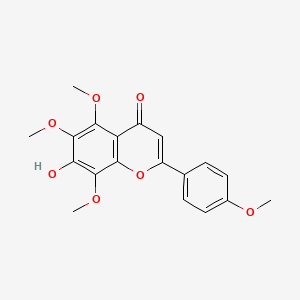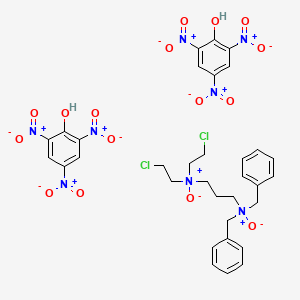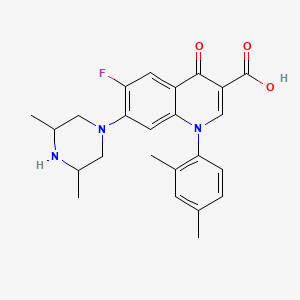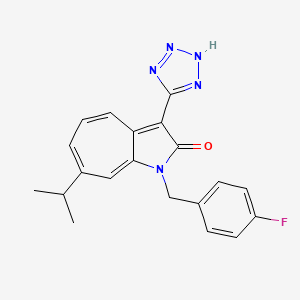
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride is a chemical compound with the molecular formula C15H31ClN2O2. It is known for its unique structure, which includes a morpholine ring and a dimethylheptyl side chain. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride typically involves the reaction of morpholine with acetic anhydride to form morpholineacetamide. This intermediate is then reacted with 1,1-dimethylheptylamine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the context and the specific targets involved.
Comparison with Similar Compounds
4-Morpholineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride can be compared with other similar compounds such as:
- 4-Morpholineacetamide, N-(1,1-dimethylhexyl)-, hydrochloride
- 4-Morpholineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride
These compounds share structural similarities but differ in the length and branching of their side chains
Properties
CAS No. |
109645-87-6 |
|---|---|
Molecular Formula |
C15H31ClN2O2 |
Molecular Weight |
306.87 g/mol |
IUPAC Name |
N-(2-methyloctan-2-yl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C15H30N2O2.ClH/c1-4-5-6-7-8-15(2,3)16-14(18)13-17-9-11-19-12-10-17;/h4-13H2,1-3H3,(H,16,18);1H |
InChI Key |
GCWJZQIACAGETN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)NC(=O)CN1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


